(S)-7-Hydroxychroman-2-carboxylic acid
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Overview
Description
(S)-7-Hydroxychroman-2-carboxylic acid is a chiral compound belonging to the class of chroman derivatives Chromans are known for their diverse biological activities and are often found in natural products
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-7-Hydroxychroman-2-carboxylic acid typically involves the use of chiral catalysts or starting materials to ensure the production of the desired enantiomer. One common method is the asymmetric synthesis starting from a suitable chroman precursor. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as chiral ligands or enzymes to achieve high enantioselectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale asymmetric synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of biocatalysts can be employed to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
(S)-7-Hydroxychroman-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of strong bases or acids to facilitate the substitution reactions.
Major Products Formed
Oxidation: Formation of 7-oxo-chroman-2-carboxylic acid.
Reduction: Formation of 7-hydroxychroman-2-methanol.
Substitution: Formation of various substituted chroman derivatives depending on the substituent introduced.
Scientific Research Applications
(S)-7-Hydroxychroman-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant properties and effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and neuroprotective activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (S)-7-Hydroxychroman-2-carboxylic acid involves its interaction with various molecular targets and pathways. It may act as an antioxidant by scavenging free radicals and reducing oxidative stress. Additionally, it can modulate signaling pathways involved in inflammation and cell survival, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
7-Hydroxychroman-2-carboxylic acid: The racemic mixture of the compound.
7-Hydroxychroman-2-carboxamide: A derivative with an amide group instead of a carboxylic acid.
7-Hydroxychroman-2-methanol: A reduced form of the compound.
Uniqueness
(S)-7-Hydroxychroman-2-carboxylic acid is unique due to its specific chiral configuration, which can result in different biological activities compared to its racemic mixture or other derivatives. The (S)-enantiomer may exhibit higher potency or selectivity in certain applications, making it a valuable compound for research and development.
Properties
IUPAC Name |
(2S)-7-hydroxy-3,4-dihydro-2H-chromene-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c11-7-3-1-6-2-4-8(10(12)13)14-9(6)5-7/h1,3,5,8,11H,2,4H2,(H,12,13)/t8-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NONJZGQBLPTNTD-QMMMGPOBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)O)OC1C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C(C=C(C=C2)O)O[C@@H]1C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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